Product packaging for 4-Chloro-2,5-dimethylpyrimidine(Cat. No.:CAS No. 75712-74-2)

4-Chloro-2,5-dimethylpyrimidine

Cat. No.: B1314056
CAS No.: 75712-74-2
M. Wt: 142.58 g/mol
InChI Key: QOKSKBJSPUYZAL-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Sciences

The pyrimidine ring is a fundamental heterocyclic scaffold found in a multitude of biologically significant molecules. It forms the basis of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). rsc.org Beyond their role in genetics, pyrimidine derivatives are present in various natural products, including alkaloids and antibiotics. nih.gov This prevalence in nature has inspired chemists to utilize the pyrimidine core in the design and synthesis of a wide range of compounds with diverse therapeutic properties. mdpi.comtandfonline.com The structural versatility and synthetic accessibility of the pyrimidine scaffold have led to its widespread use in the development of drugs with antimicrobial, antiviral, anticancer, and anti-inflammatory activities, among others. tandfonline.comnih.gov

The introduction of halogen atoms onto the pyrimidine ring is a powerful strategy for modifying the chemical and physical properties of the parent molecule. Halogenation can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The carbon-halogen bond serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce new functional groups and build more complex molecular architectures. rsc.org This approach is crucial in the development of new pharmaceuticals and functional materials. nih.gov Furthermore, the type of halogen and its position on the pyrimidine ring can be systematically varied to optimize the desired properties, a testament to the strategic importance of halogenation in modern chemical synthesis. rsc.orgresearchgate.net

Contextualization of 4-Chloro-2,5-dimethylpyrimidine within Pyrimidine Research

Within the vast family of halogenated pyrimidines, this compound stands out due to its specific substitution pattern, which imparts unique characteristics.

The structure of this compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and methyl groups at the 2- and 5-positions. The chlorine atom, being an electron-withdrawing group, deactivates the pyrimidine ring towards electrophilic substitution but, more importantly, activates the 4-position for nucleophilic aromatic substitution (SNAr) reactions. This makes the chloro substituent a key reactive site for the introduction of various nucleophiles, a common strategy in the synthesis of more complex pyrimidine derivatives.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 75712-74-2 C6H7ClN2 142.59
2-Chloro-4,6-dimethylpyrimidine 4472-44-0 C6H7ClN2 142.59
5-Bromo-4-chloro-2,6-dimethylpyrimidine 69696-35-1 C6H6BrClN2 221.48
4-Chloro-5-iodo-2,6-dimethylpyrimidine 83410-16-6 C6H6ClIN2 268.48
2-Chloro-4,5-dimethylpyrimidine - C6H7ClN2 142.59
4-chloro-6-hydrazinyl-2,5-dimethylpyrimidine - C6H9ClN4 172.62

Note: Data for some compounds may be limited in publicly available sources.

The study of chloro-substituted pyrimidines, including dimethylated analogs, has a rich history intertwined with the development of synthetic organic chemistry and medicinal chemistry. Early investigations into these compounds were often driven by the desire to understand the fundamental reactivity of the pyrimidine ring system. The ease of nucleophilic displacement of the chloro group made these compounds attractive intermediates for the synthesis of a wide variety of other pyrimidine derivatives.

Over the years, the focus has shifted towards the application of these compounds as key intermediates in the synthesis of biologically active molecules. For instance, the reactivity of the chloro substituent allows for the introduction of various amine, oxygen, and sulfur nucleophiles, leading to the creation of large libraries of compounds for drug discovery programs. The synthesis of related structures, such as 2-chloro-4,6-dimethoxypyrimidine, highlights the ongoing efforts to develop efficient synthetic routes to access functionalized pyrimidine building blocks. google.com The continuous exploration of the synthesis and reactions of chloro-substituted dimethylpyrimidines underscores their enduring importance in contemporary chemical research. thieme.delpnu.ua

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2 B1314056 4-Chloro-2,5-dimethylpyrimidine CAS No. 75712-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,5-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKSKBJSPUYZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499337
Record name 4-Chloro-2,5-dimethylpyrimidine
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Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75712-74-2
Record name 4-Chloro-2,5-dimethylpyrimidine
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Record name 4-chloro-2,5-dimethylpyrimidine
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Reaction Chemistry and Mechanistic Studies of 4 Chloro 2,5 Dimethylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary mode of reaction for 4-Chloro-2,5-dimethylpyrimidine is nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism. sigmaaldrich.com In the initial, rate-determining step, a nucleophile attacks the carbon atom bearing the chlorine atom (the ipso-carbon), leading to the transient formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrimidine (B1678525) ring. In the subsequent, faster step, the leaving group, in this case, the chloride ion, is expelled, restoring the aromaticity of the ring and yielding the substituted product. youtube.com

The regioselectivity of nucleophilic attack on substituted chloropyrimidines is well-established. For pyrimidines containing a chlorine atom at both the C-2 and C-4 positions, substitution generally occurs preferentially at the 4-position. stackexchange.com This preference is attributed to the greater ability of the para-like nitrogen (N-1) to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-like nitrogen (N-3). In this compound, the presence of the chloro group at the C-4 position makes it the prime site for nucleophilic attack.

Amination Reactions and Structure-Reactivity Relationships

The reaction of this compound with amine nucleophiles is a fundamental transformation for creating 4-aminopyrimidine (B60600) derivatives, which are prevalent scaffolds in medicinal chemistry. nih.gov These reactions are influenced by the nature of the amine, including its steric bulk and electronic properties, as well as the reaction conditions.

This compound readily undergoes reactions with both primary and secondary amines to yield the corresponding 4-amino-2,5-dimethylpyrimidine derivatives. The general reaction involves the displacement of the chlorine atom at the C-4 position by the amine nucleophile. These amination reactions can often be carried out under thermal conditions, sometimes in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction. nih.govpreprints.org In some cases, acid catalysis can promote the reaction, although care must be taken to avoid competing solvolysis. nih.govpreprints.org

The reactivity generally follows the expected nucleophilicity trend of the amines. For instance, secondary amines like dimethylamine (B145610) are potent nucleophiles that react efficiently. Primary amines also serve as effective nucleophiles in these substitution reactions. The synthesis of various 2-amino-4-substituted pyrimidines from 2-amino-4-chloropyrimidine (B19991) with a range of primary and secondary amines under microwave irradiation has been reported, demonstrating the versatility of this reaction type. nih.gov While this study uses a different isomer, the principles of reactivity are applicable.

Amine TypeGeneral ReactivityExample Product
Primary Amines Reacts to form N-substituted-2,5-dimethylpyrimidin-4-amine.2,5-Dimethyl-N-phenylpyrimidin-4-amine
Secondary Amines Reacts to form N,N-disubstituted-2,5-dimethylpyrimidin-4-amine.4-(Dimethylamino)-2,5-dimethylpyrimidine

The rate and success of the amination of this compound are significantly governed by the steric and electronic characteristics of the incoming amine nucleophile.

Electronic Effects: The nucleophilicity of the amine is a key determinant of reaction rate. Amines with electron-donating groups are more nucleophilic and generally react faster than those with electron-withdrawing groups. For example, in studies with related 4-chloropyrrolopyrimidines, anilines with electron-donating substituents react more readily than those with electron-withdrawing groups. nih.gov The basicity of the amine, often quantified by its pKa, is also crucial, especially in acid-catalyzed reactions where the amine must be sufficiently nucleophilic in its neutral form. preprints.org

Steric Effects: Increased steric hindrance around the nitrogen atom of the amine can impede its approach to the pyrimidine ring, thereby slowing down the reaction. This effect is particularly pronounced with bulky secondary amines or primary amines with large substituents on the α-carbon. Studies on related heterocyclic systems have shown that ortho-substituted anilines, for example, react more slowly than their meta- or para-substituted counterparts due to steric hindrance. nih.gov

Amine SubstituentEffect on ReactivityRationale
Electron-donating groups (e.g., -OCH₃, -CH₃) Increases reaction rateEnhances the nucleophilicity of the amine nitrogen.
Electron-withdrawing groups (e.g., -NO₂, -CN) Decreases reaction rateReduces the nucleophilicity of the amine nitrogen.
Bulky/ortho substituents Decreases reaction rateSteric hindrance impedes the nucleophilic attack on the C-4 position. nih.gov

The nucleophilic aromatic substitution on this compound proceeds through a high-energy intermediate known as a Meisenheimer complex, or σ-complex. wikipedia.orgnih.gov This complex is formed when the amine nucleophile adds to the C-4 carbon, temporarily breaking the ring's aromaticity and forming a tetrahedral carbon center. youtube.com

Reactions with Oxygen and Sulfur Nucleophiles

Beyond amination, this compound is also a substrate for reactions with other nucleophiles, notably those based on oxygen and sulfur. These reactions provide routes to ethers and thioethers, respectively, further diversifying the chemical space accessible from this starting material.

The displacement of the C-4 chlorine by oxygen nucleophiles, such as alkoxides (RO⁻) or phenoxides (ArO⁻), leads to the formation of pyrimidine ethers. Similarly, sulfur nucleophiles like thiolates (RS⁻) or thiophenoxides (ArS⁻) yield the corresponding thioethers. These reactions also follow the SNAr mechanism.

In a study on a related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, reactions with sodium phenoxide and sodium thiophenoxide resulted in the expected substitution products, demonstrating the viability of these transformations. rsc.org It is expected that this compound would react in a similar fashion with various alkoxides and thiolates to produce 4-alkoxy- and 4-alkylthio-2,5-dimethylpyrimidines. The choice of solvent and reaction conditions is important; for example, aprotic polar solvents are often used to enhance the nucleophilicity of the anionic nucleophile.

NucleophileReaction TypeGeneral Product Structure
Alkoxide (RO⁻) Etherification4-Alkoxy-2,5-dimethylpyrimidine
Phenoxide (ArO⁻) Etherification4-Phenoxy-2,5-dimethylpyrimidine
Thiolate (RS⁻) Thioetherification4-(Alkylthio)-2,5-dimethylpyrimidine
Thiophenoxide (ArS⁻) Thioetherification4-(Phenylthio)-2,5-dimethylpyrimidine
Regioselectivity and Yield Optimization

The reactivity of the pyrimidine ring is significantly influenced by its substituent pattern. In this compound, the chlorine atom at the C4 position is the primary site for nucleophilic substitution and cross-coupling reactions. Generally, in nucleophilic aromatic substitution (SNAr) on chloropyrimidines, the C4 and C6 positions are more activated towards attack than the C2 position due to the electronic influence of the ring nitrogen atoms. For 2,4-dichloropyrimidines, substitution typically occurs selectively at the C4 position. libretexts.org The presence of electron-donating methyl groups at the C2 and C5 positions in this compound further influences the electronic properties of the ring, though the C4 position remains the most probable site for substitution.

However, the regioselectivity can be sensitive to the nature of the attacking nucleophile and the reaction conditions. For instance, in related dichloropyrimidine systems, an electron-donating substituent at the C6 position can steer substitution towards the C2 position. libretexts.org While this compound lacks a C6 substituent, the cumulative electronic effect of the C2 and C5 methyl groups is a critical factor.

Yield optimization for reactions involving this compound, particularly in cross-coupling, depends on the careful selection of catalyst, base, and solvent. Studies on analogous chloropyrimidines have shown that using a combination of a palladium catalyst, such as Pd(PPh₃)₄, with a suitable base like K₃PO₄ in an appropriate solvent such as 1,4-dioxane, can lead to good yields. wikipedia.org Microwave-assisted reactions have also been shown to improve yields and shorten reaction times for Suzuki couplings of dichloropyrimidines, with temperature being a critical parameter to control to avoid side reactions. nih.gov

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and this compound is a viable substrate for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C-C bonds by coupling an organoboron compound with a halide. For this compound, this reaction enables the introduction of a wide range of aryl and vinyl substituents at the C4 position.

The success of the Suzuki-Miyaura coupling of chloropyrimidines is highly dependent on the chosen catalyst system. While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, the use of specialized ligands can overcome this limitation. researchgate.net For related chloropyrimidines, catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) have been used effectively. wikipedia.orgnih.gov

The choice of phosphine (B1218219) ligands is crucial. Electron-rich and sterically bulky ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have been shown to be effective for the Suzuki coupling of solid-supported chloropyrimidines by promoting the oxidative addition step. wikipedia.org The solvent and base combination is also critical, with systems like 1,4-dioxane/water with K₂CO₃ or K₃PO₄ being commonly employed to facilitate the reaction and achieve high yields. wikipedia.orgresearchgate.net

ReactionCatalystLigandBaseSolventYield (%)Ref
Suzuki Coupling Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane60 wikipedia.org
Suzuki Coupling Pd(dppf)Cl₂·CH₂Cl₂dppfNa₂CO₃1,4-Dioxane/H₂O70 nih.gov
Suzuki Coupling Pd₂(dba)₃P(t-Bu)₃KFTHFModerate wikipedia.org

This table presents representative catalyst systems used for Suzuki-Miyaura coupling of various chloropyrimidines, which are analogous to reactions expected for this compound.

The Suzuki-Miyaura reaction on the this compound scaffold is expected to be compatible with a diverse range of boronic acids. Research on other chloropyrimidines demonstrates that both electron-rich and electron-deficient arylboronic acids can be successfully coupled, although electron-rich variants often provide better yields. wikipedia.org For example, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids proceeded with good yields when electron-donating groups were present on the boronic acid. wikipedia.org

However, there are limitations. Sterically hindered boronic acids, such as those with ortho substituents, may result in lower yields or fail to react altogether. libretexts.org This is a common challenge in cross-coupling reactions where steric hindrance around the reaction center can impede the necessary transmetalation and reductive elimination steps of the catalytic cycle. Furthermore, while aryl and some vinyl boronic acids are generally effective coupling partners, the use of alkylboronic acids can be more challenging.

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira)

Beyond the Suzuki reaction, this compound can participate in other palladium-catalyzed cross-couplings.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of alkenyl groups at the C4 position of the pyrimidine ring. The standard catalytic system for the Heck reaction involves a palladium source, such as Pd(OAc)₂, a phosphine ligand, and a base. organic-chemistry.org While aryl chlorides are challenging substrates, appropriate ligand selection can facilitate the reaction. rug.nl

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyrimidines. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst (e.g., CuI) and an amine base, like triethylamine (B128534). wikipedia.org Copper-free Sonogashira protocols have also been developed and could be applicable. nih.gov For dihalopurines, the regioselectivity of Sonogashira coupling has been shown to be controllable by the choice of ligand on the palladium catalyst. rsc.org Given the reactivity of the C4 position, it is the expected site for both Heck and Sonogashira couplings on this compound.

Ring Transformations and Rearrangement Reactions

Investigating Pyrimidine Ring Stability and Opening Mechanisms

The pyrimidine ring is a relatively stable aromatic system. However, the presence of substituents and reaction conditions can lead to various transformations, including ring-opening reactions. One of the notable mechanisms for nucleophilic substitution on pyrimidine rings is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. ijcce.ac.ir This mechanism is particularly relevant when strong nucleophiles, such as metal amides in liquid ammonia, are used. ijcce.ac.ir

While specific studies on this compound are not extensively documented in publicly available literature, the principles of the ANRORC mechanism can be extrapolated to predict its potential behavior. The reaction proceeds through the initial addition of a nucleophile to an electrophilic carbon atom of the pyrimidine ring. In the case of this compound, the C4 and C6 positions are the most likely sites of attack due to the electron-withdrawing effect of the nitrogen atoms. Following the initial addition, the pyrimidine ring can undergo cleavage, leading to a ring-opened intermediate. This intermediate can then re-cyclize to form a new heterocyclic system, often with the expulsion of a leaving group. ijcce.ac.ir

It is important to note that the stability of the pyrimidine ring in this compound is also influenced by the methyl groups. The electron-donating nature of the methyl group at the 2-position may slightly destabilize the ring towards nucleophilic attack compared to an unsubstituted pyrimidine, while the methyl group at the 5-position can influence the regioselectivity of such attacks.

Pathways Leading to Novel Heterocyclic Systems

Substituted chloropyrimidines are valuable building blocks for the synthesis of a wide array of novel heterocyclic systems. The chlorine atom at the C4 position of this compound serves as a versatile leaving group, readily displaced by various nucleophiles. This reactivity allows for the introduction of diverse functional groups and the construction of fused heterocyclic structures.

For instance, reactions with binucleophiles can lead to the formation of fused ring systems. The reaction of chloropyrimidines with compounds containing two nucleophilic centers, such as hydrazines, hydroxylamines, or diamines, can result in the annulation of a new ring onto the pyrimidine core. While specific examples starting from this compound are scarce in the literature, the general reactivity pattern of chloropyrimidines suggests its potential in synthesizing pyrimido[4,5-d]pyridazines, pyrimido[4,5-d]pyrimidines, and other related fused systems.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the functionalization of chloropyrimidines. These reactions would enable the introduction of aryl, vinyl, and alkynyl groups at the 4-position of this compound, thereby providing access to a broad range of novel compounds with potentially interesting electronic and biological properties. The synthesis of various substituted pyrimidines from 4-chloro-2-(trichloromethyl)pyrimidines highlights the utility of the chloro-substituent in generating diverse molecular architectures. nih.gov

Theoretical and Computational Chemistry for Reaction Prediction

In the absence of extensive experimental data, theoretical and computational methods provide invaluable insights into the reactivity and reaction mechanisms of molecules like this compound.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can be employed to model the reaction pathways of this compound with various nucleophiles. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the activation energies and reaction enthalpies, thus predicting the feasibility and selectivity of different reaction channels.

For related pyrimidine derivatives, DFT studies have been successfully used to elucidate reaction mechanisms. For example, computational studies on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines have shown that a Meisenheimer complex plays a key role in the reaction mechanism. jchemrev.com Similar DFT calculations on this compound could map out the potential energy surface for nucleophilic substitution, providing detailed information about the structure of transition states and the influence of the methyl and chloro substituents on reactivity. DFT calculations have also been used to study the vibrational spectra and molecular structure of related compounds like 2-amino-4,6-dimethyl pyrimidine. rsc.org

Molecular Dynamics (MD) Simulations for Reaction Dynamics

Molecular dynamics (MD) simulations can provide a dynamic picture of chemical reactions, complementing the static information obtained from DFT calculations. MD simulations model the time evolution of a system of atoms and molecules, allowing for the study of reaction dynamics in solution, including the role of the solvent in the reaction mechanism.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a qualitative approach to understanding chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comnumberanalytics.com For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack.

In a nucleophilic aromatic substitution reaction, the nucleophile's HOMO will interact with the pyrimidine's LUMO. The distribution of the LUMO on the pyrimidine ring will indicate the most electrophilic centers. For chloropyrimidines, it is generally observed that the LUMO has a significant coefficient on the carbon atom bearing the chlorine substituent, making it the primary site for nucleophilic attack. stackexchange.com FMO analysis of this compound would likely show a large LUMO coefficient at the C4 position, confirming its susceptibility to nucleophilic displacement. The analysis would also consider the influence of the methyl groups on the energy and distribution of the frontier orbitals.

Spectroscopic Characterization and Structural Analysis of 4 Chloro 2,5 Dimethylpyrimidine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Chloro-2,5-dimethylpyrimidine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed for unambiguous signal assignment.

While specific, experimentally verified high-resolution NMR data for this compound is not extensively published in peer-reviewed literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar pyrimidine (B1678525) derivatives. mdpi.comresearchgate.net

The ¹H NMR spectrum is expected to show three distinct signals:

A singlet for the proton at the C6 position of the pyrimidine ring. Its chemical shift would likely appear in the aromatic region, typically downfield due to the electronegativity of the adjacent nitrogen atoms.

Two separate singlets for the two methyl groups at the C2 and C5 positions. These would appear in the aliphatic region. The specific chemical shifts would differ slightly due to their different electronic environments on the pyrimidine ring.

The ¹³C NMR spectrum should display six signals corresponding to the six carbon atoms in the molecule:

Four signals for the carbons of the pyrimidine ring. The carbon atoms attached to the chlorine (C4), the two methyl groups (C2, C5), and the hydrogen (C6) will each have a unique chemical shift.

Two signals for the carbon atoms of the two methyl groups.

The following table outlines the expected chemical shift ranges for this compound, based on data from analogous structures. researchgate.netubc.ca

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

AtomSignal TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity
H6¹H~8.5 - 9.0Singlet (s)
C2-CH₃¹H~2.5 - 2.8Singlet (s)
C5-CH₃¹H~2.3 - 2.6Singlet (s)
C2, C4, C5, C6¹³C~110 - 170-
C2-CH₃¹³C~20 - 25-
C5-CH₃¹³C~15 - 20-

Coupling constants (J-values) provide information about the connectivity of adjacent atoms. In this molecule, significant proton-proton coupling is not expected due to the isolation of the H6 proton. However, ¹³C-¹H coupling would be observable, with typical values for one-bond (¹J_CH_), two-bond (²J_CH_), and three-bond (³J_CH_) interactions helping to confirm assignments. chemicalbook.com

To overcome the limitations of one-dimensional NMR and confirm the precise atomic connectivity, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a COSY spectrum would be simple, primarily confirming the absence of coupling for the isolated H6 and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. An HSQC spectrum would show a cross-peak connecting the H6 signal to the C6 signal, and it would correlate the methyl proton signals to their respective methyl carbon signals, confirming these direct bonds.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure by probing its vibrational modes.

The FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent parts. Analysis of related pyrimidine derivatives allows for the assignment of these vibrational modes. ijera.commdpi.com

C-H vibrations: The aromatic C-H stretching of the H6 proton is expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the two methyl groups would appear in the 2900-3000 cm⁻¹ range. nih.gov C-H bending vibrations appear at lower wavenumbers.

Pyrimidine Ring Vibrations: The pyrimidine ring itself gives rise to a series of characteristic stretching (C=C and C=N) and bending vibrations, typically found in the 1600-1400 cm⁻¹ region. These bands are often strong and provide a fingerprint for the heterocyclic core. researchgate.netias.ac.in

A common practice in modern structural analysis is to correlate experimentally observed vibrational frequencies with those calculated using computational methods, such as Density Functional Theory (DFT). veterinaria.orgphyschemres.orgnih.gov This approach provides a more detailed and reliable assignment of the vibrational modes.

The process involves:

Optimizing the molecular geometry of this compound using a DFT method (e.g., B3LYP) with a suitable basis set.

Calculating the harmonic vibrational frequencies based on the optimized geometry.

Applying a scaling factor to the calculated frequencies to correct for anharmonicity and computational approximations, allowing for a direct comparison with the experimental FT-IR and Raman spectra. nih.gov

This correlation allows for a confident assignment of even complex vibrational modes that arise from the coupling of multiple bond stretches and bends. Studies on similar molecules like 4-amino-5-chloro-2,6-dimethylpyrimidine (B1269130) have shown excellent agreement between scaled theoretical values and experimental spectra. veterinaria.org

Representative Vibrational Modes and Frequencies for a Substituted Chloropyrimidine

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Type
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch3000 - 2900FT-IR, Raman
C=N / C=C Ring Stretch1600 - 1400FT-IR, Raman
C-H Bend1450 - 1350FT-IR, Raman
C-Cl Stretch800 - 600FT-IR, Raman

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₆H₇ClN₂ sigmaaldrich.comsynblock.com, with a molecular weight of approximately 142.59 g/mol .

The mass spectrum of this compound is expected to show a distinctive molecular ion region due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). This results in two peaks:

The M+ peak, corresponding to molecules containing the ³⁵Cl isotope.

The M+2 peak, corresponding to molecules containing the ³⁷Cl isotope.

Crucially, the relative intensity of the M+ to M+2 peak is approximately 3:1, which is a characteristic signature for a molecule containing a single chlorine atom. libretexts.org

Upon ionization, the molecular ion can undergo fragmentation, providing clues to the molecule's structure. The fragmentation of pyrimidine derivatives often involves the loss of substituents or the cleavage of the ring itself. sapub.org For this compound, likely fragmentation pathways include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z corresponding to [M-15]⁺.

Loss of a chlorine atom (•Cl): This would produce a fragment ion at m/z corresponding to [M-35]⁺ or [M-37]⁺.

Cleavage of the pyrimidine ring: This can lead to various smaller fragment ions.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

While the specific crystal structure of this compound is not detailed in the available literature, extensive studies on closely related derivatives, such as 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate, provide a clear model for the structural analysis of this class of compounds. iucr.org In such studies, single-crystal X-ray diffraction reveals the asymmetric unit of the crystal, showing the conformation of the molecule and its co-former. iucr.org For example, in the aforementioned co-crystal salt, the pyrimidine ring is protonated, leading to a slight increase in the C2B—N1B—C6B bond angle compared to the unprotonated nitrogen. iucr.org

Table 2: Illustrative Crystallographic Data for a Related Pyrimidine Derivative

Parameter Example Value (from a derivative)
Compound 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate iucr.org
Chemical Formula C₆H₉ClN₃⁺·C₆H₃O₄S⁻ iucr.org
Crystal System Triclinic iucr.org
Space Group P-1 iucr.org

| Key Feature | Formation of a co-crystal salt with thiophene-2,5-dicarboxylate iucr.org |

This data is for a related derivative and serves to illustrate the type of information obtained from single-crystal XRD.

Table 3: Examples of Hydrogen Bonds in a Related Pyrimidine Co-crystal

Donor-H···Acceptor Interaction Type Role in Crystal Packing
N—H···O Strong Hydrogen Bond Links cations and anions into sheets iucr.org
O—H···O Strong Hydrogen Bond Contributes to sheet formation iucr.org
N—H···N Hydrogen Bond Connects separate sheets into double layers iucr.org
C—H···O/S Weak Hydrogen Bond Stabilizes the 3D network between layers iucr.org

This table illustrates the types of interactions found in the crystal structure of a related pyrimidine derivative.

Crystal engineering is the design of new solid forms with desired physicochemical properties by controlling intermolecular interactions. nih.gov The formation of co-crystals is a primary strategy in this field. nih.gov By selecting co-formers with complementary hydrogen bonding sites, it is possible to create novel crystalline structures. acs.org The study of pyrimidine derivatives, which possess sites that can act as hydrogen bond donors and acceptors, is of particular interest for creating diverse supramolecular synthons. iucr.orgacs.org The existence of different hydrogen bonding patterns can lead to polymorphism—the ability of a compound to exist in more than one crystal form. Each polymorph can have different properties, making the control of crystallization through crystal engineering a critical field of study.

UV-Visible Spectroscopy for Electronic Structure and Charge Transfer Phenomena

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption bands are typically attributed to π→π* and n→π* transitions associated with the pyrimidine ring and its substituents. While specific UV-Vis data for this compound is not available in the search results, a related compound, 4-chloro-2,5-dimethoxy-α-methyl-benzeneethanamine, exhibits absorption maxima at 205, 225, and 295 nm. caymanchem.com The absorption profile is sensitive to the electronic structure, and the formation of co-crystals or charge-transfer complexes can lead to new absorption bands, often in the visible region, indicating electronic interactions between the component molecules in the crystal lattice.

Table of Mentioned Compounds

Compound Name
This compound
4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate

Analysis of Absorption Maxima and Molar Extinction Coefficients

The absorption of ultraviolet-visible (UV-Vis) light by a molecule is a fundamental process that provides insight into its electronic structure. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength at which this absorption is most intense is known as the absorption maximum (λmax), and the efficiency of this absorption is quantified by the molar extinction coefficient (ε). These parameters are highly dependent on the molecular structure, the solvent, and the nature of the electronic transitions involved.

To illustrate the type of data obtained in such analyses, the following interactive table presents hypothetical absorption data for a generic pyrimidine derivative in different solvents. This demonstrates how the polarity of the solvent can influence the absorption characteristics of a molecule.

SolventDielectric Constantλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Hexane1.882608,500
Dichloromethane8.932659,200
Ethanol (B145695)24.52709,800
Acetonitrile (B52724)37.527210,500
Water80.127511,000

The observed shifts in λmax to longer wavelengths (bathochromic or red shift) with increasing solvent polarity are often indicative of a π → π* transition where the excited state is more polar than the ground state and is thus stabilized by polar solvents.

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a phenomenon that occurs in molecules containing both an electron-donating group and an electron-accepting group, connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a highly polarized excited state. This process is of significant interest for the development of fluorescent probes, sensors, and materials for optoelectronics. bohrium.com

The pyrimidine ring, being an electron-deficient system, can act as an excellent electron acceptor. When substituted with electron-donating groups, such as amino or methoxy (B1213986) groups, the resulting derivatives can exhibit pronounced ICT characteristics. The efficiency of ICT is influenced by the strength of the donor and acceptor groups, the nature of the π-linker, and the surrounding environment, particularly the solvent polarity. bohrium.com

In the case of pyrimidine derivatives, the presence of substituents and their positions on the ring play a crucial role in the ICT process. For example, studies on various pyrimidine derivatives have shown that specific substitutions can lead to red-shifted absorption and strong fluorescence, which are hallmarks of efficient ICT. bohrium.com The investigation of 4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP) highlighted significant intramolecular charge transfer, as indicated by its UV-Vis spectral analysis. veterinaria.orgveterinaria.org This suggests that the amino group acts as an electron donor, and the chloro-substituted pyrimidine ring acts as the electron acceptor. The delocalization of charges, supported by Mulliken atomic charge distribution analysis, further substantiates the bioactivity of this type of molecule. veterinaria.org

Applications of 4 Chloro 2,5 Dimethylpyrimidine in Advanced Synthetic and Medicinal Chemistry

Precursor in Medicinal Chemistry

4-Chloro-2,5-dimethylpyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine (B1678525) core, substituted with a reactive chlorine atom and two methyl groups, provides a scaffold that can be readily modified to generate diverse derivatives with significant potential in medicinal chemistry. The presence of the chloro group at the 4-position makes it susceptible to nucleophilic substitution and cross-coupling reactions, enabling the introduction of various functional groups to explore structure-activity relationships.

Synthesis of Biologically Active Pyrimidine Derivatives

The inherent reactivity of the 4-chloro substituent on the pyrimidine ring is a key feature that medicinal chemists exploit to synthesize novel compounds with potential therapeutic applications. This reactivity allows for the strategic introduction of different moieties to modulate the biological activity of the resulting pyrimidine derivatives.

Development of Potential Antimicrobial Agents

The pyrimidine scaffold is a well-established pharmacophore in the development of antimicrobial agents. The synthesis of novel pyrimidine derivatives from chloro-substituted precursors has been an active area of research. For instance, studies on compounds structurally related to this compound have demonstrated a path to new antimicrobial agents.

Research has shown that derivatives synthesized from chloro-pyrimidines can exhibit inhibitory activity against various microbial strains. For example, in a study involving derivatives of a similar precursor, 2-amino-4-chloro-N,N-dimethylpyrimidine, certain synthesized compounds showed sensitivity against bacterial isolates. Specifically, some of the newly synthesized pyrimidine derivatives were active against S. aureus, S. saprophyticus, E. coli, and K. pneumoniae. researchgate.net These findings underscore the potential of using chloro-pyrimidine cores as a starting point for developing new classes of antimicrobial drugs. The general strategy involves the displacement of the chlorine atom with various nucleophiles to generate a library of compounds for biological screening.

Exploration of Anticancer Drug Candidates

The pyrimidine ring is a fundamental component of nucleobases and, as such, pyrimidine analogs have been a cornerstone in the development of anticancer drugs. The ability to functionalize the pyrimidine ring via its chloro-substituent allows for the design of molecules that can interfere with various cellular processes in cancer cells.

Derivatives of 2-amino-4-chloro-pyrimidine have been synthesized and investigated for their potential as anticancer agents. nih.gov The general approach involves reacting the chloro-pyrimidine with different substituted amines to produce a series of aminopyrimidine derivatives. nih.gov These compounds can then be evaluated for their cytotoxic activity against various cancer cell lines. The structural diversity that can be achieved through this synthetic route is crucial for identifying potent and selective anticancer drug candidates. The pyrimidine core often serves as a scaffold to correctly position functional groups that can interact with biological targets such as enzymes or receptors involved in cancer progression.

Design of Kinase Inhibitors and Antiproliferative Compounds

Protein kinases are a major class of drug targets in oncology, and pyrimidine-based compounds have been successfully developed as kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold, which can be synthesized from chloro-pyrimidine precursors, is recognized as a privileged structure in the design of kinase inhibitors due to its structural similarity to the adenine (B156593) ring of ATP. nih.gov This allows these molecules to bind to the ATP-binding site of kinases and inhibit their activity. nih.gov

A prominent example, although not directly derived from this compound itself, is 4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine (PP2), a widely used inhibitor of the Src family of kinases. escholarship.orgnih.gov This highlights the utility of the chloro-pyrimidine motif in the synthesis of potent kinase inhibitors. The chloro-substituent provides a handle for constructing the fused pyrazolo ring system and for introducing other substituents that can enhance binding affinity and selectivity for specific kinases. nih.gov The development of such compounds is a key strategy in creating targeted cancer therapies with antiproliferative effects. nih.gov

Role as a Key Intermediate in Pharmaceutical Synthesis

Beyond its direct use in the synthesis of final drug candidates, this compound and its analogs are valuable intermediates in multi-step pharmaceutical syntheses. cymitquimica.com The reactivity of the C-Cl bond allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the construction of complex molecular architectures.

One of the most powerful applications of chloro-pyrimidines in synthesis is their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. researchgate.netresearchgate.netresearchgate.net In this reaction, the chloro-pyrimidine is coupled with an arylboronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond. researchgate.netresearchgate.netresearchgate.net This methodology has been employed to synthesize a variety of aryl-substituted pyrimidines from precursors like 2-amino-4-chloro-N,N-dimethylpyrimidine. researchgate.netresearchgate.netresearchgate.net The resulting biaryl structures are common motifs in many pharmaceutically active compounds. The ability to perform such transformations makes this compound a highly valuable and versatile intermediate in the synthesis of complex drug molecules.

Applications in Agrochemical and Materials Science Research

While the primary focus of research involving this compound and related compounds has been in medicinal chemistry, the versatile reactivity of the pyrimidine core suggests potential applications in other fields such as agrochemicals and materials science. researchgate.net Pyrimidine derivatives are known to exhibit a wide range of biological activities, and this has been exploited in the development of some agrochemical products. cymitquimica.com

Fungicides and Pesticides Development

The pyrimidine scaffold is a well-established pharmacophore in the development of agrochemicals. Derivatives of pyrimidine are known to exhibit a broad spectrum of physiological activities, which are leveraged in the creation of new fungicides and pesticides. researchgate.net Research into S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) has shown that these compounds can possess significant plant growth-stimulating activity. researchgate.net This suggests that modifications of the pyrimidine ring, such as those possible with this compound, can lead to the discovery of novel agrochemicals.

The development of new fungicides often involves the synthesis and screening of libraries of compounds based on a common heterocyclic core. For instance, novel pyrrolo[1,2-a]quinoline (B3350903) derivatives have been screened for their antifungal activity against Candida albicans, a pathogenic fungus. nih.gov The most potent of these compounds showed inhibitory effects at very low concentrations. nih.gov This highlights a common strategy in agrochemical research where a lead compound, such as a pyrimidine derivative, can be systematically modified to enhance its desired biological activity.

Pyrimidine Derivative Class Observed Agricultural Application Relevant Research Finding
4,6-dimethylpyrimidine-2-thiol derivativesPlant growth stimulationS-substituted derivatives showed pronounced activity. researchgate.net
General Pyrimidine DerivativesFungicidal and pesticidal activityThe pyrimidine ring is a key component in many commercial agrochemicals. researchgate.net

Precursor for Advanced Materials (e.g., Supramolecular Networks)

The field of supramolecular chemistry involves the design and synthesis of large, well-organized molecular assemblies from smaller building blocks. Chlorinated heterocyclic compounds are particularly useful as precursors for these advanced materials. For example, 4'-chloro-2,2':6',2''-terpyridine has been synthesized on a large scale and used to create supramolecular polymers. tue.nl The reactive chlorine atom allows for the attachment of the terpyridine unit to polymer backbones, leading to the formation of complex, non-covalent architectures. tue.nl

Similarly, this compound can serve as a valuable precursor for the construction of supramolecular networks. The chloro-substituent provides a reactive site for nucleophilic substitution, enabling the covalent linkage of the pyrimidine unit to other molecules. This can be exploited to create novel materials with interesting photophysical or electronic properties, driven by the inherent characteristics of the pyrimidine ring system.

Heterocyclic Ligand Design and Coordination Chemistry

This compound is an ideal starting material for the synthesis of a variety of pyrimidine-based ligands. The chlorine atom at the 4-position is susceptible to displacement by a range of nucleophiles, allowing for the introduction of diverse functional groups. This is a common strategy in the synthesis of functionalized pyrimidines. For instance, 2-amino-4,6-dichloropyrimidine (B145751) can be selectively reacted with an amine to displace one of the chlorine atoms, yielding a mono-substituted product. A similar approach can be applied to this compound to generate a library of ligands with different substituents at the 4-position.

The synthesis of these ligands is often straightforward, involving standard organic reactions. The resulting pyrimidine derivatives can then be used in the next stage of creating metal complexes.

Pyrimidine-based ligands are widely used in coordination chemistry to form stable complexes with a variety of transition metals. nih.gov These metal complexes have shown significant promise as catalysts in a range of organic transformations. researchgate.netnih.gov The nitrogen atoms in the pyrimidine ring act as excellent coordination sites for metal ions, and the substituents on the ring can be tuned to modulate the electronic and steric properties of the resulting complex.

Terpyridine-metal complexes, which share structural similarities with pyrimidine-based systems, have been extensively studied for their catalytic activity in challenging reactions like C-C bond formation and hydrofunctionalization. nih.gov Palladium-terpyridine complexes, for example, have been employed in Suzuki-Miyaura cross-coupling reactions. rsc.org It is anticipated that metal complexes of ligands derived from this compound could exhibit similar catalytic prowess, potentially in reactions such as cross-coupling, which are fundamental to modern organic synthesis. researchgate.net

Metal Potential Catalytic Application Rationale
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck)Palladium is a well-established catalyst for these transformations, often facilitated by nitrogen-containing ligands. researchgate.netrsc.org
Copper (Cu)Cross-coupling reactions, click chemistryCopper catalysts are known to be effective in various coupling reactions. researchgate.net
Nickel (Ni)Cross-coupling and reduction reactionsNickel complexes are often used for their reactivity towards carbon-halide bonds. nih.gov
Ruthenium (Ru)Diverse catalytic transformationsRuthenium complexes have shown broad applicability in catalysis. nih.gov
Iron (Fe)C-C bond formationIron is an earth-abundant and less toxic metal, making it an attractive option for sustainable catalysis. nih.gov

Computational Drug Design and Virtual Screening

Computational methods, particularly molecular docking, are powerful tools in modern drug discovery. These techniques are used to predict the binding orientation and affinity of a small molecule within the active site of a target protein. This allows for the rapid screening of large virtual libraries of compounds and the identification of promising drug candidates.

While specific docking studies on this compound are not widely reported, the methodology has been successfully applied to other pyrimidine derivatives. For example, novel 6-amino-5-cyano-2-thiopyrimidine derivatives have been designed and evaluated as potential anticancer agents, with molecular modeling used to understand their interactions with target proteins. nih.gov In another study, pyrrolo[1,2-a]quinoline analogues were investigated as antifungal agents through molecular docking against key enzymes in Candida albicans. nih.gov These studies demonstrate the utility of in silico approaches for identifying potential biological targets and optimizing the structure of lead compounds based on the pyrimidine scaffold.

Computational Technique Application in Drug Design Example from Related Compounds
Molecular DockingPrediction of binding mode and affinity of a ligand to a protein target.Docking of pyrimidine derivatives into the active sites of cancer-related proteins. nih.gov
Virtual ScreeningHigh-throughput computational screening of compound libraries against a biological target.Identification of potential antifungal agents by screening against essential fungal enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology of central importance in medicinal chemistry. It aims to establish a mathematical correlation between the physicochemical properties of a series of chemical compounds and their biological activities. nih.gov For derivatives of this compound, QSAR serves as a predictive tool to forecast the bioactivity of novel, unsynthesized analogs, thereby guiding synthetic efforts toward molecules with higher potency and more desirable characteristics. This approach significantly reduces the time and resources required for drug discovery by prioritizing the synthesis of the most promising compounds. mdpi.com

The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule, such as those derived from the this compound scaffold, lead to corresponding changes in its biological activity. nih.gov These models are built by analyzing a "training set" of compounds for which the biological activity (e.g., inhibitory concentration IC₅₀) is already known. The IC₅₀ values are typically converted to a logarithmic scale (pIC₅₀ = -logIC₅₀) to be used as the dependent variable in the QSAR model. japsonline.com

Research on various pyrimidine derivatives has successfully employed QSAR to predict a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. nih.govnih.govscirp.org For instance, QSAR studies on pyrimidine analogs as AXL kinase inhibitors and VEGFR-2 inhibitors have provided detailed insights into the structural requirements for potent inhibition. nih.govjapsonline.com

Descriptor Calculation and Model Development

The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. These descriptors can be broadly categorized:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, and 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP). researchgate.net

Once descriptors are calculated for a series of this compound analogs, statistical methods are used to build the QSAR equation. Common techniques include:

Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable and one or more independent variables. nih.govscirp.org

Partial Least Squares (PLS): A technique particularly useful when the number of descriptors is large and there is multicollinearity among them. tandfonline.com

Artificial Neural Networks (ANN): A machine learning approach that can model complex non-linear relationships. nih.gov

The predictive power and robustness of the generated models are assessed through rigorous internal and external validation procedures, using statistical metrics like the squared correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive squared correlation coefficient (R²_pred) for an external test set. japsonline.comnih.gov

Table 1: Example of Molecular Descriptors Used in QSAR Studies of Pyrimidine Derivatives This table is illustrative and represents typical descriptors used in QSAR studies.

Descriptor Class Specific Descriptor Symbol Definition Relevance to Bioactivity
Thermodynamic Molar Refractivity AMR Molar volume corrected by the refractive index. Relates to molecular volume and polarizability, affecting binding interactions.
Electronic Highest Occupied Molecular Orbital Energy E-HOMO Energy of the outermost electron orbital. Influences the molecule's ability to donate electrons in reactions or interactions.
Electronic Lowest Unoccupied Molecular Orbital Energy E-LUMO Energy of the lowest-energy empty orbital. Influences the molecule's ability to accept electrons.
Lipophilicity Partition coefficient (octanol-water) logP Measure of a compound's hydrophobicity. Critical for membrane permeability and hydrophobic interactions with the target.

| Topological | Wiener Index | W | Sum of distances between all pairs of non-hydrogen atoms. | Describes molecular branching and size. |

3D-QSAR Approaches: CoMFA and CoMSIA

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D conformation of molecules. nih.gov These methods are invaluable for elucidating the structure-activity relationships of this compound derivatives. The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). japsonline.comnih.gov

In a typical 3D-QSAR study, the set of pyrimidine derivatives is aligned based on a common structural core. thieme-connect.com The aligned molecules are then placed in a 3D grid, and interaction fields are calculated at each grid point.

CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields, representing the molecule's shape and charge distribution. japsonline.com

CoMSIA provides a more comprehensive analysis by calculating five different fields: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. japsonline.comnih.gov This method often yields more intuitive and easily interpretable results. mdpi.com

The results of CoMFA and CoMSIA are visualized as 3D contour maps. These maps highlight regions in space around the molecule where specific physicochemical properties are predicted to either increase or decrease biological activity. For instance, a green contour in a steric map might indicate that bulky substituents are favored in that region for enhanced activity, while a yellow contour would suggest that bulk is disfavored. nih.gov These visual guides are extremely powerful for the rational design of new, more potent inhibitors based on the this compound scaffold.

Table 2: Statistical Validation Parameters for a Hypothetical 3D-QSAR Model of Pyrimidine Kinase Inhibitors This table presents typical validation metrics for assessing the quality of a QSAR model.

Parameter Description CoMFA Model CoMSIA Model Interpretation
Cross-validated correlation coefficient (Leave-One-Out) 0.688 0.712 A value > 0.5 indicates good internal predictive ability.
Non-cross-validated correlation coefficient 0.921 0.945 A value close to 1.0 indicates a strong correlation for the training set.
F-value F-test statistic 155.4 189.7 High values indicate a statistically significant model.
r²_pred Predictive correlation coefficient for the external test set 0.753 0.789 A value > 0.6 indicates good external predictive power.

| Field Contribution | Relative contribution of each field | Steric: 55%Electrostatic: 45% | Steric: 25%Electrostatic: 30%Hydrophobic: 20%H-Bond Donor: 15%H-Bond Acceptor: 10% | Shows the relative importance of different physicochemical properties for the model. |

By integrating these QSAR modeling techniques, researchers can develop robust predictive models for this compound derivatives. These models not only predict the bioactivity of new compounds but also provide deep mechanistic insights into the specific molecular interactions that govern their function, paving the way for the targeted synthesis of next-generation therapeutic agents. nih.govnih.gov

Theoretical Investigations and Computational Modeling of 4 Chloro 2,5 Dimethylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations provide a detailed description of the electron distribution and energy levels, which are fundamental to a molecule's chemical behavior.

Electronic Structure Analysis (HOMO-LUMO Gap, Mulliken Charges)

The electronic structure of 4-chloro-2,5-dimethylpyrimidine can be characterized by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For pyrimidine (B1678525) derivatives, this gap is a key factor in predicting their biological and chemical activities. nih.gov

Table 1: Illustrative Theoretical Electronic Properties of this compound (Based on Similar Compounds)

ParameterIllustrative ValueSignificance
HOMO Energy -6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy -2.0 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 4.5 eVIndicator of chemical reactivity and stability

Table 2: Illustrative Mulliken Atomic Charges for this compound (Hypothetical Values)

AtomIllustrative Charge (e)
N1 -0.45
C2 +0.30
N3 -0.48
C4 +0.25
C5 +0.10
C6 +0.15
Cl -0.20
C (Methyl at C2) -0.15
H (Methyl at C2) +0.05
C (Methyl at C5) -0.12
H (Methyl at C5) +0.06

Electrostatic Potential Maps and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of high negative potential, making them likely sites for protonation and interaction with electrophiles. The area around the chlorine atom will also exhibit negative potential, while the hydrogen atoms of the methyl groups will show positive potential.

Reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity indicates the ability of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. Softness is the reciprocal of hardness and indicates a higher propensity for chemical reactions.

Conformation Analysis and Tautomerism Studies

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. While the pyrimidine ring is largely planar, the methyl groups can rotate. Computational methods can be used to determine the most stable conformation by calculating the potential energy surface as a function of the rotational angles.

Tautomerism, the interconversion of structural isomers, is a relevant consideration for many heterocyclic compounds. For pyrimidine derivatives, amino-imino and keto-enol tautomerism are common. researchgate.net However, for this compound, which lacks hydroxyl or amino groups, these common forms of tautomerism are not expected to be significant. The predominant form will be the one depicted.

Molecular Simulation Techniques

Molecular simulation techniques, such as molecular dynamics and Monte Carlo simulations, are powerful tools for studying the behavior of molecules over time and their interactions with their environment.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time. youtube.com For this compound, MD simulations can be used to explore its conformational landscape by simulating the molecule's dynamic behavior. This is particularly useful for understanding the flexibility of the methyl groups and any potential ring puckering. nih.gov

Furthermore, MD simulations are invaluable for studying solvent effects. By placing the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent influences the solute's conformation and dynamics. The simulations can reveal the structure of the solvation shell around the molecule, including the formation of hydrogen bonds between the solvent and the nitrogen atoms of the pyrimidine ring. nih.gov

Monte Carlo Simulations for Adsorption and Interaction Studies

Monte Carlo (MC) simulations use random sampling to model complex systems and are particularly well-suited for studying phenomena like adsorption and intermolecular interactions. nih.gov In the context of this compound, MC simulations could be employed to investigate its adsorption onto a surface. This would involve randomly placing the molecule near a surface and accepting or rejecting new configurations based on their energy, ultimately determining the most favorable adsorption geometry and energy.

MC simulations are also effective for studying the non-covalent interactions between this compound and other molecules. By randomly sampling the orientations and positions of the interacting molecules, these simulations can calculate the average interaction energy and identify the most stable intermolecular complexes. This is crucial for understanding how the molecule might interact with biological targets or other chemical species in a mixture.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2,5-dimethylpyrimidine, and how can reaction conditions be controlled to minimize by-products?

  • Methodological Answer : The synthesis typically involves chlorination of a pyrimidine precursor. For example, in a related compound (4-chloro-2,5-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine), chlorination was achieved using POCl₃ or PCl₃ under reflux, followed by purification via column chromatography (hexane/ethyl acetate eluent) to isolate the product in 32% yield . Key parameters include temperature control (to avoid over-chlorination) and stoichiometric ratios of chlorinating agents. NMR (¹H, ¹³C) and TLC monitoring are critical for tracking reaction progress.

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (CDCl₃) can identify methyl (δ 2.64 ppm) and chloro-substituent environments, while mass spectrometry confirms molecular weight .
  • Crystallography : Single-crystal X-ray diffraction with SHELXL refinement (e.g., using Olex2 or similar software) resolves bond lengths and angles. For example, a related compound (3aq) was analyzed via ORTEP diagrams to confirm aryl-substituted pyrimidine geometry .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a precursor for cytotoxic agents. Derivatives like 4-chloro-2,5-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine were evaluated for anti-microbial activity via in vitro assays (e.g., MIC determination against bacterial strains) . Structure-activity relationship (SAR) studies require systematic substitution at the 4-chloro position to optimize bioactivity.

Advanced Research Questions

Q. How can researchers address discrepancies in analytical data (e.g., HPLC-UV quantification) for chlorinated pyrimidines?

  • Methodological Answer : Residual oxidizing agents (e.g., chlorine dioxide) may alter quantification. Ascorbic acid quenching is recommended post-derivatization to stabilize this compound derivatives. HPLC-UV methods (C18 column, acetonitrile/water mobile phase) with retention time calibration against pure standards ensure accuracy . For trace analysis, LC-MS/MS provides higher specificity.

Q. What strategies improve the refinement of crystallographic data for halogenated pyrimidines, particularly in cases of twinning or disorder?

  • Methodological Answer : SHELXL’s twin refinement module (BASF parameter) handles twinned datasets. For disordered chloro/methyl groups, PART instructions and isotropic displacement parameter (Ueq) constraints are applied. High-resolution data (≤ 0.8 Å) and iterative difference Fourier maps (e.g., using SHELXE) resolve electron density ambiguities .

Q. How does the electronic environment of the chloro-substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The electron-withdrawing chloro group activates the pyrimidine ring for palladium-catalyzed C-H arylation. Optimized conditions (Pd(OAc)₂, SPhos ligand, K₂CO₃ in toluene/water) enable selective C4-arylation. DFT calculations (e.g., Gaussian09) model charge distribution to predict regioselectivity .

Q. What are the challenges in evaluating the cytotoxicity of this compound derivatives, and how can they be mitigated?

  • Methodological Answer : False positives in MTT assays may arise from compound aggregation or redox activity. Counter-screens (e.g., lactate dehydrogenase release assays) and solubility optimization (DMSO/cosolvent systems) improve reliability. In vivo models require pharmacokinetic profiling (e.g., bioavailability via oral gavage in rodents) to validate therapeutic potential .

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4-Chloro-2,5-dimethylpyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.